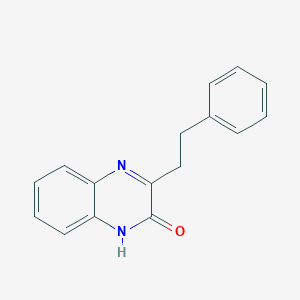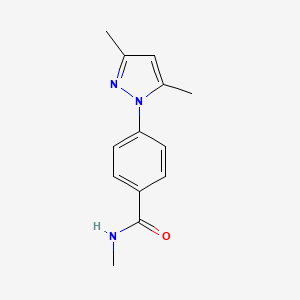![molecular formula C14H19N5O3S B7535150 N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-2H-triazole-4-carboxamide](/img/structure/B7535150.png)
N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-2H-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-2H-triazole-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the signaling pathways of B cells and other immune cells.
Mécanisme D'action
N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-2H-triazole-4-carboxamide works by selectively inhibiting the activity of BTK, which is a key enzyme in the signaling pathways of B cells and other immune cells. By inhibiting BTK, N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-2H-triazole-4-carboxamide blocks the activation of downstream signaling pathways, leading to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects
N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-2H-triazole-4-carboxamide has been shown to have a number of biochemical and physiological effects on cancer cells and the immune system. It can induce apoptosis (programmed cell death) in cancer cells, inhibit cell cycle progression, and enhance the immune response against cancer cells. It has also been shown to reduce the levels of inflammatory cytokines that are associated with cancer progression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-2H-triazole-4-carboxamide is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. It is also relatively easy to synthesize and can be produced in large quantities. However, one limitation of N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-2H-triazole-4-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for the development and application of N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-2H-triazole-4-carboxamide. One area of interest is the combination of N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-2H-triazole-4-carboxamide with other cancer treatments, such as immunotherapy or targeted therapy. Another potential direction is the development of more potent and selective BTK inhibitors that can overcome the limitations of N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-2H-triazole-4-carboxamide. Additionally, further research is needed to fully understand the mechanisms of action of N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-2H-triazole-4-carboxamide and its potential applications in different types of cancer.
Méthodes De Synthèse
The synthesis of N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-2H-triazole-4-carboxamide is a complex process that involves several steps. The first step is the preparation of 2-[(tert-butylsulfanyl)methyl]aniline, which is then reacted with 1,2,4-triazole-3-carboxylic acid to yield the intermediate compound. This intermediate is then further reacted with N,N-dimethylformamide dimethyl acetal and triethylamine to produce the final product, N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-2H-triazole-4-carboxamide.
Applications De Recherche Scientifique
N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-2H-triazole-4-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has shown promising results in inhibiting the growth and proliferation of cancer cells, as well as enhancing the effectiveness of other cancer treatments such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3S/c1-14(2,3)18-23(21,22)12-7-5-4-6-10(12)8-15-13(20)11-9-16-19-17-11/h4-7,9,18H,8H2,1-3H3,(H,15,20)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIBDKZBHUZTFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC=C1CNC(=O)C2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-2H-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7535082.png)
![N-[[1-[2-(methoxymethyl)-1,3-thiazole-4-carbonyl]piperidin-2-yl]methyl]methanesulfonamide](/img/structure/B7535100.png)
![(4-Chlorophenyl)-[4-[2-(methoxymethyl)-1,3-thiazole-4-carbonyl]-1,4-diazepan-1-yl]methanone](/img/structure/B7535115.png)
![N,N-dimethyl-2-[4-(2-propoxyacetyl)-1,4-diazepan-1-yl]acetamide](/img/structure/B7535118.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7535124.png)
![1-(2-methoxy-5-methylphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrazole-3-carboxamide](/img/structure/B7535125.png)
![2-(2-(butylamino)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone](/img/structure/B7535130.png)
![3-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7535138.png)
![N-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7535142.png)
![4-(1H-benzimidazol-2-yl)-N-[3-(3,4-dimethoxyphenyl)propyl]butanamide](/img/structure/B7535143.png)
![1-[2,5-Dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]ethanone](/img/structure/B7535157.png)

![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1-(2-methoxy-5-methylphenyl)pyrazole-3-carboxamide](/img/structure/B7535177.png)